molecular formula C11H16N2O2 B6258124 3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid CAS No. 1367954-19-5

3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid

Cat. No. B6258124
CAS RN: 1367954-19-5
M. Wt: 208.3
InChI Key:
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Description

“3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid” is a complex organic compound that belongs to the class of indazoles . Indazoles are heterocyclic aromatic organic compounds that have a wide variety of biological properties . They are known for their potential activities against microorganisms and significance in the pharmaceutical field .


Synthesis Analysis

The synthesis of indazoles, including “3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid”, often involves several steps. One common method involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final indazole compounds .


Molecular Structure Analysis

The molecular structure of indazoles, including “3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid”, has been studied using various spectroscopic techniques. These include 1H, 13C NMR, and IR spectra . The stereochemistry of a six-membered ring of the fused indazoles resembles that of keto esters .


Chemical Reactions Analysis

Indazoles undergo a variety of chemical reactions. For example, a reaction of 4,5,6,7-tetrahydro-7,8,8-trimethyl-3-phenylamino-4,7-methano-2H-indazole with thioureas and ureas resulted in compounds possessing hypotensive and hypoglycemic activities in rats .

Mechanism of Action

While the specific mechanism of action for “3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid” is not mentioned in the sources, indazoles in general have been found to exhibit a wide range of biological activities. These include anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Safety and Hazards

While the specific safety and hazards of “3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid” are not mentioned in the sources, it is generally recommended to handle all chemicals with care, using personal protective equipment and ensuring adequate ventilation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-nitrobenzaldehyde", "ethyl acetoacetate", "methylamine", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "acetic acid", "sodium acetate", "2-bromo-2-methylpropanoic acid" ], "Reaction": [ "Step 1: Synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazole", "a. Dissolve 4-nitrobenzaldehyde and ethyl acetoacetate in ethanol and add a catalytic amount of piperidine.", "b. Heat the mixture under reflux for 4 hours.", "c. Cool the mixture and add sodium borohydride in portions with stirring.", "d. Add sodium hydroxide solution to the mixture and extract with ethyl acetate.", "e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 1-methyl-4,5,6,7-tetrahydro-1H-indazole.", "Step 2: Synthesis of 3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanenitrile", "a. Dissolve 1-methyl-4,5,6,7-tetrahydro-1H-indazole and methylamine in ethanol.", "b. Heat the mixture under reflux for 6 hours.", "c. Cool the mixture and evaporate the solvent.", "d. Dissolve the residue in hydrochloric acid and extract with ethyl acetate.", "e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanenitrile.", "Step 3: Synthesis of 3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid", "a. Dissolve 3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanenitrile and 2-bromo-2-methylpropanoic acid in acetic acid.", "b. Add sodium acetate and heat the mixture under reflux for 6 hours.", "c. Cool the mixture and extract with ethyl acetate.", "d. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid." ] }

CAS RN

1367954-19-5

Product Name

3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid

Molecular Formula

C11H16N2O2

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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